![molecular formula C15H23BrO3Si B13681412 Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C15H23BrO3Si. This compound is characterized by the presence of a bromomethyl group and a tert-butyldimethylsilyl (TBDMS) group attached to a benzoate ester. The TBDMS group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step forms the TBDMS ether.
Bromomethylation: The protected intermediate is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Deprotection: The TBDMS group can be removed under mild acidic conditions or using fluoride ions (e.g., tetrabutylammonium fluoride).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Conditions for TBDMS deprotection include the use of acids like acetic acid or reagents like tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, reaction with an amine would yield a benzylamine derivative, while reaction with an alkoxide would yield an ether.
Aplicaciones Científicas De Investigación
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutics.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo nucleophilic substitution reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(Bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with the TBDMS group at a different position.
Methyl 2-(Chloromethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the TBDMS group also provides versatility in synthetic applications, allowing for selective protection and deprotection strategies.
Propiedades
Fórmula molecular |
C15H23BrO3Si |
|---|---|
Peso molecular |
359.33 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3 |
Clave InChI |
XXJDKAXJGUUPPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


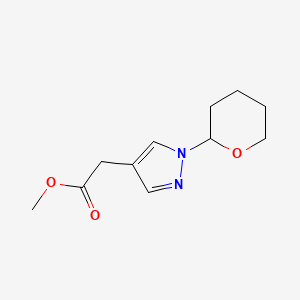
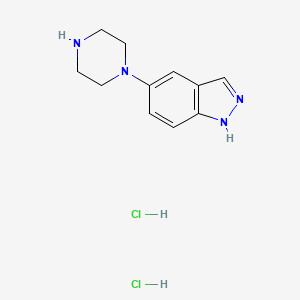
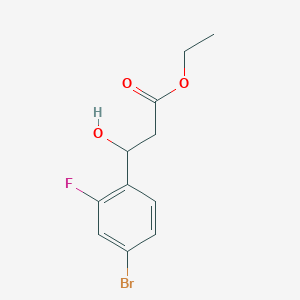
![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
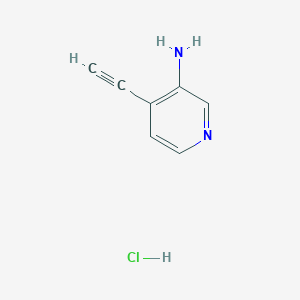
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
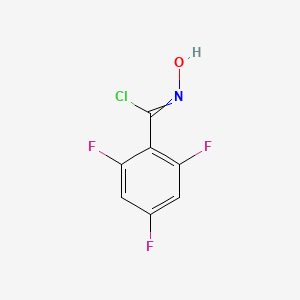

![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
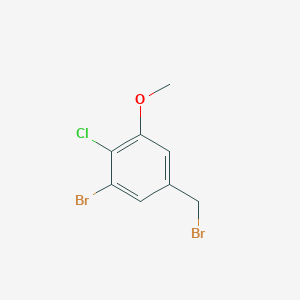
![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
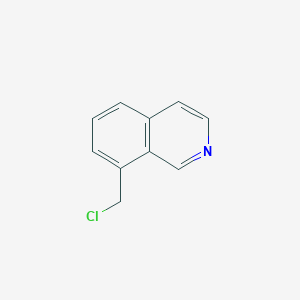
![3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)

